3-Bromo-2,4-dichloro-5-nitropyridine
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Overview
Description
3-Bromo-2,4-dichloro-5-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C5H2BrCl2N2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine followed by nitration. Initially, pyridine is subjected to halogenation to introduce chlorine and bromine atoms. Subsequently, nitration is performed to introduce the nitro group at the 5-position.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of halogenating agents such as bromine and chlorine gas, and nitrating agents like nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the desired substituents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-bromo-2,4-dichloro-5-aminopyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions used.
Reduction Products: 3-Bromo-2,4-dichloro-5-aminopyridine.
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Scientific Research Applications
3-Bromo-2,4-dichloro-5-nitropyridine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dichloro-5-nitropyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,4-Dichloro-5-nitropyridine: Lacks the bromine atom.
3-Bromo-2,4-dinitropyridine: Contains an additional nitro group at the 2-position.
3-Bromo-2-chloro-5-nitropyridine: Contains only one chlorine atom.
Uniqueness: 3-Bromo-2,4-dichloro-5-nitropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides it with distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structure and properties allow for a wide range of chemical transformations, making it an essential component in the synthesis of complex molecules.
Properties
IUPAC Name |
3-bromo-2,4-dichloro-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-3-4(7)2(10(11)12)1-9-5(3)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDZYQKROCNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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